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molecular formula C12H15ClFNO B2680065 N-(1-(4-Chloro-3-fluorophenyl)-2-methylpropan-2-YL)acetamide CAS No. 1542259-91-5

N-(1-(4-Chloro-3-fluorophenyl)-2-methylpropan-2-YL)acetamide

Cat. No. B2680065
M. Wt: 243.71
InChI Key: LTTFZSPFRXTAQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09434695B2

Procedure details

A mixture of N-(1-(4-chloro-3-fluorophenyl)-2-methylpropan-2-yl)acetamide (3.36 g, 13.80 mmol) and concentrated hydrochloric acid (60 mL) was heated at 120° C. for 16.5 h. The mixture was cooled to rt and poured into ice water and the resulting mixture was adjusted to pH>12 with NaOH and extracted with EtOAc (80 mL×5). The combined organic phases were washed with brine (100 mL×2), dried over anhydrous Na2SO4 and filtered. The filtrate was concentrated in vacuo. The residue was dissolved in concentrated hydrochloric acid (60 mL) and the mixture was stirred at 120° C. for 20 h. The reaction mixture was cooled to rt and 100 mL of water was added. The resulting mixture was washed with EtOAc (50 mL×3). The aqueous phase was adjusted to pH>11 with NaOH and extracted with EtOAc (50 mL×3). The combined organic phases were washed with brine (80 mL×2), dried over anhydrous Na2SO4 (20 g) and concentrated in vacuo to give the tile compound as a yellow solid (0.484 g, 17.4%). The compound was characterized by the following spectroscopic data:
Quantity
3.36 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
17.4%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][C:9]([NH:12]C(=O)C)([CH3:11])[CH3:10])=[CH:4][C:3]=1[F:16].[OH-].[Na+]>Cl>[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][C:9]([CH3:10])([NH2:12])[CH3:11])=[CH:4][C:3]=1[F:16] |f:1.2|

Inputs

Step One
Name
Quantity
3.36 g
Type
reactant
Smiles
ClC1=C(C=C(C=C1)CC(C)(C)NC(C)=O)F
Name
Quantity
60 mL
Type
solvent
Smiles
Cl
Step Two
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 120° C. for 20 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to rt
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (80 mL×5)
WASH
Type
WASH
Details
The combined organic phases were washed with brine (100 mL×2)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in concentrated hydrochloric acid (60 mL)
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to rt
ADDITION
Type
ADDITION
Details
100 mL of water was added
WASH
Type
WASH
Details
The resulting mixture was washed with EtOAc (50 mL×3)
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (50 mL×3)
WASH
Type
WASH
Details
The combined organic phases were washed with brine (80 mL×2)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous Na2SO4 (20 g)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
product
Smiles
ClC1=C(C=C(C=C1)CC(C)(N)C)F
Measurements
Type Value Analysis
AMOUNT: MASS 0.484 g
YIELD: PERCENTYIELD 17.4%
YIELD: CALCULATEDPERCENTYIELD 17.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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